1-Fluoro-3-iodo-5-nitrobenzene

Catalog No.
S706943
CAS No.
3819-88-3
M.F
C6H3FINO2
M. Wt
267 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodo-5-nitrobenzene

CAS Number

3819-88-3

Product Name

1-Fluoro-3-iodo-5-nitrobenzene

IUPAC Name

1-fluoro-3-iodo-5-nitrobenzene

Molecular Formula

C6H3FINO2

Molecular Weight

267 g/mol

InChI

InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H

InChI Key

MXPYCSFCKXSPAB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]
  • Precursor molecule: Due to the presence of a fluorine, iodine, and nitro group, 1-Fluoro-3-iodo-5-nitrobenzene could serve as a precursor molecule for the synthesis of more complex organic compounds with desired functionalities. The specific functional groups can participate in various chemical reactions, allowing for tailored molecule creation [].

  • Material science: The combination of elements in 1-Fluoro-3-iodo-5-nitrobenzene might be of interest for material science research. The interplay between the electron-withdrawing nitro group and the electron-donating fluorine and iodine groups could influence conductivity or other material properties []. However, more specific research on this application is needed.

  • Organic electronics: The aromatic ring structure and the presence of functional groups like nitro suggest that 1-Fluoro-3-iodo-5-nitrobenzene could be a candidate molecule for investigation in organic electronics. However, further research into its electrical properties and potential for applications in this field is necessary [].

1-Fluoro-3-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H3FINO2C_6H_3FINO_2 and a molecular weight of approximately 267.00 g/mol. It features a benzene ring substituted with a fluorine atom at the first position, an iodine atom at the third position, and a nitro group at the fifth position. This compound is recognized for its unique structural attributes, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

There is no current information available regarding a specific mechanism of action for 1-Fluoro-3-iodo-5-nitrobenzene in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Handling the compound with care to avoid skin contact.
  • Storing the compound in a cool, dry place away from incompatible materials [].
Typical of aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The presence of the nitro group enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions due to the electron-withdrawing effects of both the nitro and fluoro groups.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity profile .

1-Fluoro-3-iodo-5-nitrobenzene can be synthesized through various methods:

  • Halogenation of Nitrobenzene: Starting from nitrobenzene, fluorination can be achieved using fluorinating agents followed by iodination.
  • Direct Halogenation: The compound may also be synthesized via direct halogenation of a suitable precursor under controlled conditions to ensure selectivity for the desired positions on the benzene ring.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of iodine and fluorine substituents onto an aromatic framework .

This compound has several potential applications:

  • Pharmaceuticals: Due to its unique structure, it may serve as an intermediate in synthesizing biologically active compounds.
  • Materials Science: Its properties may be harnessed in developing new materials with specific electronic or optical characteristics.
  • Research: It could be utilized in studies investigating reaction mechanisms involving halogenated aromatic compounds .

Interaction studies involving 1-fluoro-3-iodo-5-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential as a building block for more complex organic molecules. Additionally, studies exploring its interactions with biological systems could reveal its pharmacological potential or toxicological profiles .

Similar Compounds

Several compounds exhibit structural similarities to 1-fluoro-3-iodo-5-nitrobenzene, each possessing distinct characteristics:

Compound NameSimilarityKey Features
2-Fluoro-4-iodo-1-nitrobenzene0.90Different substitution pattern on benzene.
4-Fluoro-2-iodo-1-nitrobenzene0.89Iodine and fluorine at different positions.
1-Fluoro-2-iodo-4-nitrobenzene0.89Alternative substitution affecting reactivity.
1-Fluoro-3-iodo-2-nitrobenzene0.84Similar halogenation but different nitro position.

These compounds are significant for comparative studies in reactivity and biological activity due to their structural similarities and variations.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3819-88-3

Wikipedia

1-fluoro-3-iodo-5-nitrobenzene

Dates

Modify: 2023-08-15

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